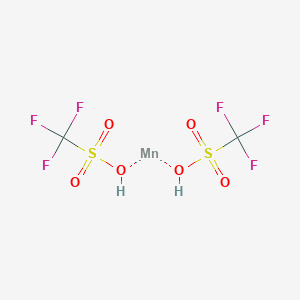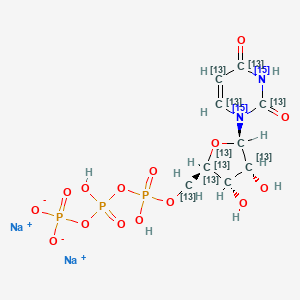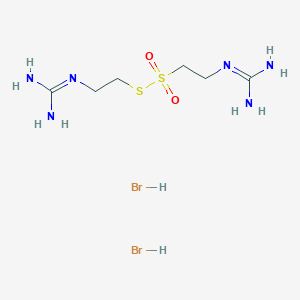
2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide
説明
2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide is a useful research compound. Its molecular formula is C6H18Br2N6O2S2 and its molecular weight is 430.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bi-product Analogue Inhibitors : A related compound, 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, has been identified as a potent inhibitor useful for studying bradykinin and other vasoactive peptides (Plummer & Ryan, 1981).
Role in Brain Function : Guanidino compounds like 2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide are significant in brain function. They generate free radicals and influence serotonergic neuron activity, with some guanidino compounds being convulsants (Hiramatsu, 2004).
Pharmacological Research : In pharmacology, guanidino compounds like 5'-Guanidinonaltrindole (GNTI) are used as selective and potent opioid receptor antagonists, offering valuable tools for opioid research due to their high selectivity and potency (JonesRobert & Portoghese, 2000).
Inhibition of Enzymes : Guanidino compounds have shown effectiveness in inhibiting various enzymes like trypsin, plasmin, kallikrein, and thrombin, and are useful in studying complement-mediated hemolysis (Fujii & Hitomi, 1981).
Antioxidant Capacity Evaluation : These compounds are used in biosensors for evaluating the antioxidant capacity of pharmaceutical antioxidant excipients in drugs (Yue et al., 2016).
Cancer Research : Certain guanidino compounds have been found to inhibit spontaneous mammary tumor growth in mice, highlighting their potential in cancer research (Tsunoda et al., 1997).
Organic Synthesis and Catalysis : Enantiopure bifunctional 2-guanidinobenzimidazole cyclopentadienyl ruthenium complexes, which are analogs of guanidino compounds, show high enantioselectivity for carbon-carbon bond formation reactions, suggesting potential applications in organic synthesis and catalysis (Mukherjee et al., 2014).
DNA Binding and Cleavage : Compounds such as Cu2+-Gua and Zn2+-Gua, related to guanidino compounds, have shown stronger DNA binding affinity and promote DNA cleavage, suggesting their use in molecular biology and biochemistry (Shao et al., 2008), (Shao et al., 2009).
特性
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKJKAIRNTQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Br2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)
![tert-butyl N-[(1R,6S)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192529.png)
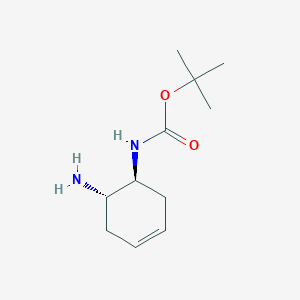
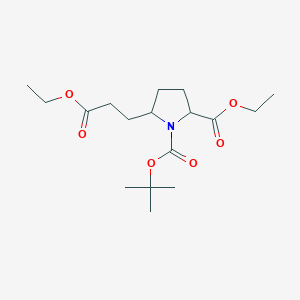
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride](/img/structure/B8192545.png)
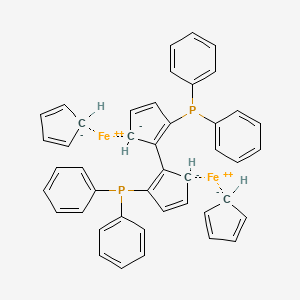
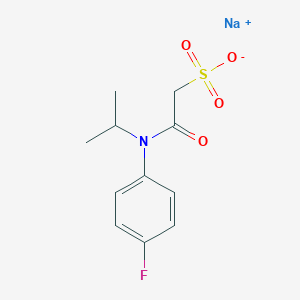
![[(3S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B8192600.png)
